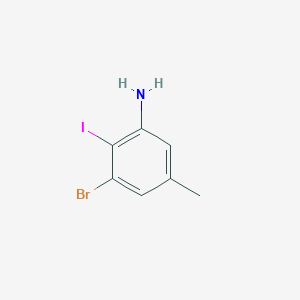![molecular formula C8H11NS B12337201 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,6H,7H,8H-thieno[3,2-c]azepine is a heterocyclic compound that features a fused ring system combining a thiophene ring and an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4H,5H,6H,7H,8H-thieno[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
4H,5H,6H,7H,8H-thieno[3,2-c]azepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H,5H,6H,7H,8H-thieno[3,2-b]azepine: Another heterocyclic compound with a similar fused ring system but different structural arrangement.
tert-butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate: A derivative used as a precursor in the synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine.
Uniqueness
4H,5H,6H,7H,8H-thieno[3,2-c]azepine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C8H11NS |
|---|---|
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine |
InChI |
InChI=1S/C8H11NS/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2 |
Clé InChI |
QCMKVZZHNHJLAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


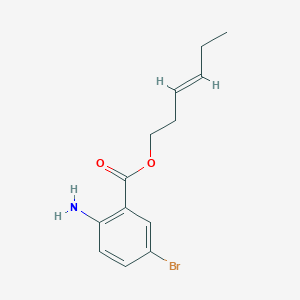
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
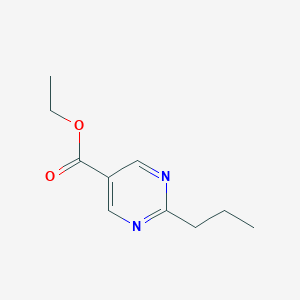

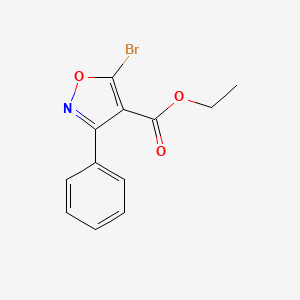
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12337147.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
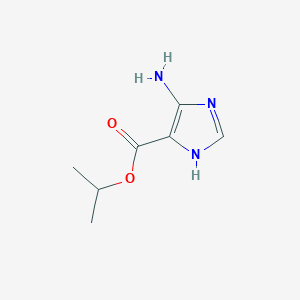

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
